molecular formula C17H30O4 B13839096 1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyloctyl Ester CAS No. 1889286-78-5

1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyloctyl Ester

Cat. No.: B13839096
CAS No.: 1889286-78-5
M. Wt: 298.4 g/mol
InChI Key: IGGVQTVKZINOGK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyloctyl Ester can be synthesized through the esterification of 1,2-cyclohexanedicarboxylic acid with 4-methyloctanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts can enhance the efficiency and yield of the esterification reaction. The product is then purified through distillation and other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyloctyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include amines and alcohols.

Major Products Formed

Mechanism of Action

The mechanism of action of 1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyloctyl Ester involves its metabolism in the human body. As a metabolite of DINCH, it is formed through the hydrolysis of the ester bond. The compound can then undergo further metabolic transformations, including oxidation and conjugation reactions, to form more polar metabolites that are excreted in urine . The molecular targets and pathways involved in its metabolism include various enzymes such as esterases and oxidases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyloctyl Ester is unique due to its specific structure and properties as a metabolite of DINCH. Its formation and metabolism in the human body provide insights into the safety and environmental impact of DINCH as a plasticizer .

Properties

CAS No.

1889286-78-5

Molecular Formula

C17H30O4

Molecular Weight

298.4 g/mol

IUPAC Name

2-(4-methyloctoxycarbonyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C17H30O4/c1-3-4-8-13(2)9-7-12-21-17(20)15-11-6-5-10-14(15)16(18)19/h13-15H,3-12H2,1-2H3,(H,18,19)

InChI Key

IGGVQTVKZINOGK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)CCCOC(=O)C1CCCCC1C(=O)O

Origin of Product

United States

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